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Compound Focus: 2-Acetylbenzaldehyde

CAS No.: 24257-93-0

Cat. No.: S567194

Get Quote

The table below summarizes the fundamental identifying information and physicochemical properties of 2-

acetylbenzaldehyde.

Property Category Details

| Core Identifiers | CAS Number: 24257-93-0 Molecular Formula: C9H8O2 Molecular Weight: 148.16

g/mol SMILES: CC(=O)C1=CC=CC=C1C=O [1] | | Physicochemical Properties | Density: 1.117 g/cm³ [2]

Boiling Point: 268.8 °C at 760 mmHg [2] Melting Point: 39-43 °C (lit.) [2] Flash Point: >230 °F [2] | |

Safety Information | Hazard Codes: Xi [2] Personal Protective Equipment: Eyeshields, Gloves, type

N95 (US) or type P1 (EN143) respirator filter [2] |

Synthesis and Characterization Workflow

Although a specific NMR spectrum was not located, the compound's structure can be characterized through a

standard workflow. The following diagram illustrates the general process from synthesis to spectral analysis,

based on common laboratory practices.
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Reported Synthesis Routes (from literature)

Start: Synthesis Planning

Synthesis Route Selection

Purification & Analysis Route A: ~92% Yield Route B: ~80% Yield Route C: ~69% Yield

1H NMR Characterization

Spectral Data
Interpretation

Click to download full resolution via product page

Predicted 1H NMR Spectral Data

Since experimental NMR data is unavailable in the search results, the table below provides a reasoned

prediction of the 1H NMR spectrum for 2-acetylbenzaldehyde based on its molecular structure. Please treat

this as a guide for interpretation, not experimental data.

Proton Group
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Rationale

Aldehyde
(CHO)

~10.0 - 10.3 Singlet 1H Strongly deshielded by the

oxygen atom.

Aromatic
Protons

~7.3 - 8.2 Complex 4H Multiple patterns due to

ortho-disubstitution.
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Proton Group
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration Rationale

Methyl
(COCH₃)

~2.6 - 2.8 Singlet 3H Deshielded by the adjacent

carbonyl group.

A Path Forward for Researchers

The lack of readily available NMR data means you may need to take a more proactive approach to obtain it.

Consult Specialized Databases: The NMR spectrum is likely housed in commercial spectral

databases or behind paywalls in scientific literature not captured in this search. Platforms like
SciFinder or Reaxys are the most reliable sources for this specific analytical data.

Consider Synthesis: Multiple synthesis routes with reported yields between 69% and 92% are listed
in the literature [2]. If you have laboratory capabilities, synthesizing the compound would allow you to

record and analyze its NMR spectrum directly.
Leverage Available Data: The provided structural identifiers (SMILES, InChI) [1] are valuable. You

can use them in molecular modeling software to simulate NMR spectra or to search other databases
more effectively.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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